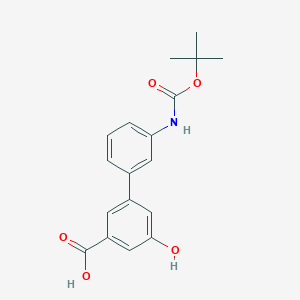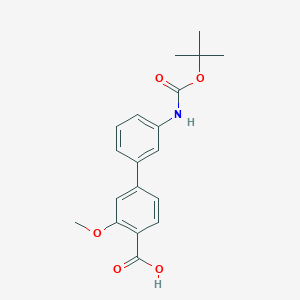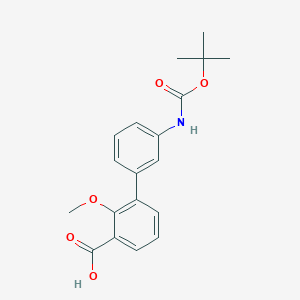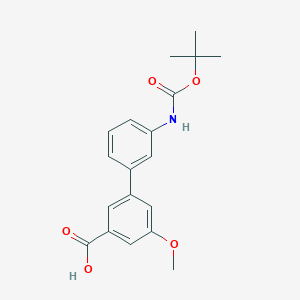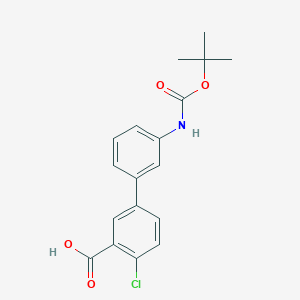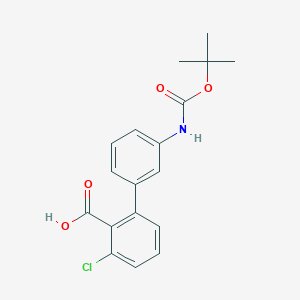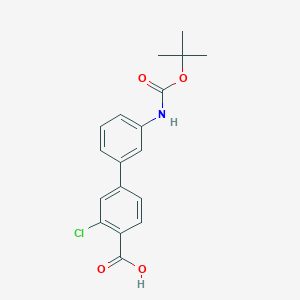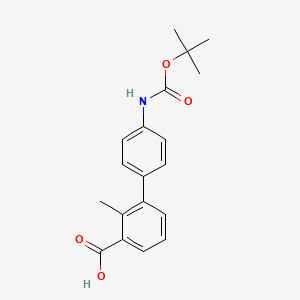
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% (2-3BOC-AP-4-NB) is a chemical compound that has been used in various scientific research applications. It is a white crystalline solid with a melting point of approximately 160-165°C and an approximate molecular weight of 463.46 g/mol. 2-3BOC-AP-4-NB is a derivative of 4-aminophenol and is used in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other chemical compounds.
科学的研究の応用
2-3BOC-AP-4-NB has been used in various scientific research applications. It is used as a substrate in the synthesis of various compounds as well as in the synthesis of pharmaceuticals. It has also been used in the synthesis of organic compounds such as amines, amides, and esters. 2-3BOC-AP-4-NB has been used in the synthesis of various fluorescent and phosphorescent compounds. It has also been used in the synthesis of various polymers and in the synthesis of various drugs.
作用機序
2-3BOC-AP-4-NB is a derivative of 4-aminophenol and is used in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other chemical compounds. The mechanism of action of 2-3BOC-AP-4-NB is based on the condensation of 4-aminophenol with 3-bromo-4-nitrobenzoic acid in the presence of a base such as pyridine. This reaction produces 2-(3-bromo-4-nitrophenyl)-4-aminophenol which is then reacted with an alkylating agent such as ethyl chloroformate to yield 2-(3-boc-aminophenyl)-4-nitrobenzoic acid.
Biochemical and Physiological Effects
2-3BOC-AP-4-NB has been studied for its biochemical and physiological effects. It has been found to have a variety of effects on various biochemical and physiological processes. It has been found to have an inhibitory effect on the growth of certain bacteria, fungi, and viruses. It has also been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of certain compounds. In addition, 2-3BOC-AP-4-NB has been found to have an inhibitory effect on the activity of certain hormones and neurotransmitters.
実験室実験の利点と制限
2-3BOC-AP-4-NB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to obtain and is relatively inexpensive. Another advantage is that it is a stable compound and can be stored for long periods of time. A limitation is that it is a relatively toxic compound and should be handled with caution. In addition, it has a relatively low solubility in water and may require the use of organic solvents for its dissolution.
将来の方向性
There are several potential future directions for research involving 2-3BOC-AP-4-NB. One potential direction is further research into its biochemical and physiological effects. Another potential direction is further research into its potential applications in the synthesis of various compounds and pharmaceuticals. In addition, research into its potential applications in the synthesis of polymers and other materials could be explored. Further research into its potential as a fluorescent and phosphorescent compound could also be explored. Finally, research into its potential as a drug delivery system could also be explored.
合成法
2-3BOC-AP-4-NB can be synthesized using a two-step method. The first step involves the condensation of 4-aminophenol with 3-bromo-4-nitrobenzoic acid in the presence of a base such as pyridine. This reaction produces 2-(3-bromo-4-nitrophenyl)-4-aminophenol. The second step involves the reaction of 2-(3-bromo-4-nitrophenyl)-4-aminophenol with an alkylating agent such as ethyl chloroformate to yield 2-(3-boc-aminophenyl)-4-nitrobenzoic acid.
特性
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-12-6-4-5-11(9-12)15-10-13(20(24)25)7-8-14(15)16(21)22/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZMYAZKSCCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


